molecular formula C13H15N3O2S B2748788 6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034227-81-9

6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2748788
CAS No.: 2034227-81-9
M. Wt: 277.34
InChI Key: LPKWSXAROLDMRI-UHFFFAOYSA-N
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Description

6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxy group, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide typically involves the condensation of a pyrimidine derivative with an ethoxy group and a thiophene derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide, in anticancer research. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival.

Case Study:
A study demonstrated that similar pyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines. These compounds were shown to inhibit specific kinases involved in tumor growth, suggesting a pathway for further research into their application as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrimidine derivatives are known to possess activity against a range of bacterial and fungal pathogens.

Research Findings:
In vitro studies have indicated that compounds with similar structures can disrupt bacterial cell walls and inhibit DNA synthesis, leading to their potential use as antibiotics . This opens avenues for developing new antimicrobial therapies.

Neurological Applications

The structural features of this compound suggest possible applications in treating neurodegenerative diseases. Compounds with thiophene rings have been noted for their ability to cross the blood-brain barrier, making them suitable candidates for neurological research.

Example:
Research has shown that certain pyrimidine derivatives can modulate neurotransmitter levels and exhibit neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease .

Data Tables

Application AreaPotential EffectsReferences
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
NeurologicalNeuroprotection and neurotransmitter modulation

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide
  • 6-ethoxy-N-(2-(furan-2-yl)ethyl)pyrimidine-4-carboxamide
  • 6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyridine-4-carboxamide

Uniqueness

6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is unique due to the combination of its ethoxy group, thiophene ring, and pyrimidine core. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O2SC_{13}H_{15}N_{3}O_{2}S with a molecular weight of 277.34 g/mol. The compound features a pyrimidine core substituted with an ethoxy group and a thiophene ring, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC13H15N3O2SC_{13}H_{15}N_{3}O_{2}S
Molecular Weight277.34 g/mol
CAS Number2034227-81-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.

Case Study:
A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The compound showed MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays assessing the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) revealed that it effectively suppresses COX-2 activity, which is crucial in inflammatory processes.

Research Findings:
In a comparative study, compounds similar to this compound were shown to have IC50 values against COX-2 comparable to that of celecoxib, a standard anti-inflammatory drug. The IC50 value for this compound was reported at approximately 0.04±0.01μmol0.04\pm 0.01\mu mol, indicating strong anti-inflammatory potential .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in several cancer types.

Experimental Evidence:
In vitro studies demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxicity against breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory responses (e.g., COX enzymes).
  • Cell Proliferation Modulation: It affects signaling pathways that regulate cell growth and apoptosis in cancer cells.
  • Antimicrobial Action: The presence of the thiophene ring enhances its interaction with microbial membranes, leading to increased permeability and cell death.

Properties

IUPAC Name

6-ethoxy-N-(2-thiophen-2-ylethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-18-12-8-11(15-9-16-12)13(17)14-6-5-10-4-3-7-19-10/h3-4,7-9H,2,5-6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKWSXAROLDMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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